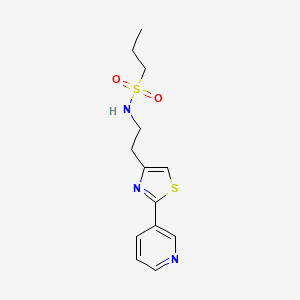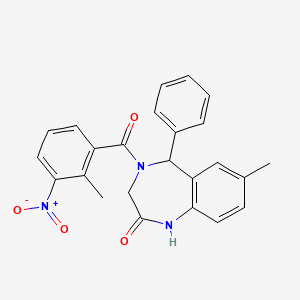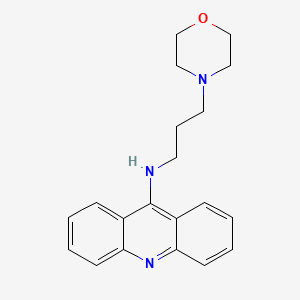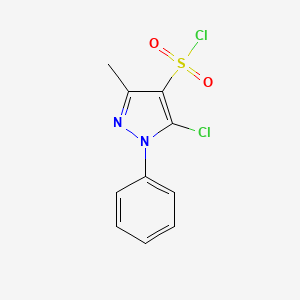
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a thiazole ring, and a sulfonamide group . These functional groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a thiazole ring, and a sulfonamide group . The pyridine and thiazole rings are aromatic heterocycles, which contribute to the stability of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyridine ring can undergo electrophilic substitution reactions, while the thiazole ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyridine ring could make the compound slightly soluble in water .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds with sulfonamide moieties have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, including those with pyridyl, quinolyl, and isoquinolyl functional groups, exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi. The synthesis involves using sulfones as chemical intermediates to introduce sulfopropyl and/or sulfobutyl groups into heterocyclic molecules, enhancing their water solubility and anionic character. Among these, certain compounds have shown high antimicrobial activity, suggesting their potential as antimicrobial agents (Fadda et al., 2016).
Antibacterial Agents
Research aiming at the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents has led to the development of pyran, pyridine, and pyridazine derivatives. These compounds have been tested for antibacterial activity, with several showing high activities. This research underscores the potential of sulfonamide-containing heterocyclic compounds as antibacterial agents (Azab et al., 2013).
Cross-Coupling Reactions
The cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione has been studied, yielding N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This method provides a route to synthesize a variety of sulfonamide derivatives efficiently, expanding the toolbox for chemical synthesis and potential applications in pharmaceuticals and materials science (Han, 2010).
Molecular and Supramolecular Structures
Studies on the molecular and supramolecular structures of sulfonamide derivatives, including those with pyridinyl ethyl groups, have provided insights into their potential as ligands for metal coordination. These investigations have implications for the development of new materials and catalysts, highlighting the versatility of sulfonamide compounds in chemistry (Jacobs et al., 2013).
Anticancer Activity
Novel heterocycles based on sulfonamido moieties have been synthesized with a focus on evaluating their anticancer activity. The structural diversity of these compounds, including pyridine and benzene sulfonamide derivatives, has been explored to assess their efficacy against cancer cell lines, demonstrating the potential of sulfonamide derivatives in cancer therapy (Debbabi et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives interact with their targets through various mechanisms, depending on the specific biological activity . For instance, some thiazole derivatives act as inhibitors for certain enzymes, while others may interact with specific receptors or proteins to exert their effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific biological activity . For example, some thiazole derivatives may inhibit the synthesis of certain proteins, while others may interfere with signal transduction pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-2-8-20(17,18)15-7-5-12-10-19-13(16-12)11-4-3-6-14-9-11/h3-4,6,9-10,15H,2,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYBGQBLMOPDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCC1=CSC(=N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide](/img/structure/B2824150.png)
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B2824153.png)

![2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one, Mixture of diastereomers](/img/structure/B2824156.png)



![(4-Methoxyphenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2824160.png)
![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2824161.png)


![[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride](/img/structure/B2824171.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2824173.png)